1,5-Dichloropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloropent-2-ene: is an organic compound with the molecular formula C5H8Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloropent-2-ene can be synthesized through the chlorination of pent-2-ene. The reaction typically involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for the purification and separation of the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalogenated alkanes.
Elimination Reactions: Formation of alkenes or alkynes.
Scientific Research Applications
1,5-Dichloropent-2-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug candidates.
Material Science: It is used in the production of polymers and other materials with specific properties.
Industrial Chemistry: The compound is utilized in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dichloropent-2-ene involves its reactivity due to the presence of the double bond and the chlorine atoms. The double bond can participate in electrophilic addition reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the compound more reactive towards nucleophiles and electrophiles.
Comparison with Similar Compounds
1,5-Dibromopent-2-ene: Similar structure but with bromine atoms instead of chlorine.
1,5-Diiodopent-2-ene: Similar structure but with iodine atoms instead of chlorine.
1,5-Dichloropentane: Lacks the double bond present in 1,5-dichloropent-2-ene.
Uniqueness: this compound is unique due to the presence of both a double bond and two chlorine atoms at specific positions. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,5-dichloropent-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2/c6-4-2-1-3-5-7/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTTZYCZOSFSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707152 |
Source
|
Record name | 1,5-Dichloropent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104884-04-0 |
Source
|
Record name | 1,5-Dichloropent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.